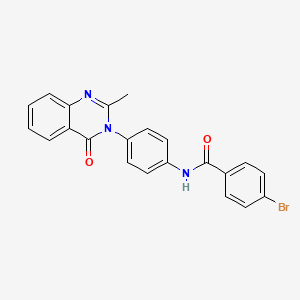

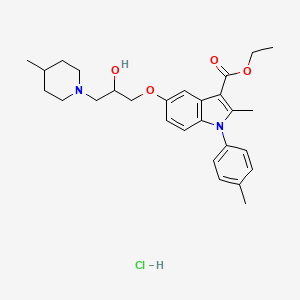

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been extensively studied for their potential use in cancer therapy, as they can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Anti-Inflammatory Activity

4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have studied its effects in animal models of inflammation, showing promising results. However, clinical trials are necessary to validate its potential as an anti-inflammatory drug .

Antimicrobial Applications

In vitro studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell membranes or interfere with essential metabolic pathways. Researchers are investigating its use as a novel antibiotic or as an adjunct therapy in combination with existing antibiotics .

Organic Electronics and Optoelectronics

Due to its electron-rich aromatic structure, 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is relevant in organic electronics. It can serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its optical and electronic properties make it valuable for designing efficient optoelectronic devices .

Photovoltaic Materials

Researchers have investigated the use of this compound in organic photovoltaic cells (OPVs). Its absorption properties in the visible range and its ability to transport charge carriers make it a potential candidate for enhancing OPV efficiency. Further optimization and device fabrication studies are ongoing .

Chemical Sensors

The unique electronic properties of this compound make it suitable for chemical sensing applications. It can be incorporated into sensor platforms for detecting specific analytes, such as gases, ions, or biomolecules. Its sensitivity and selectivity need further exploration, but it holds promise in sensor development .

properties

IUPAC Name |

4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBXGGQAVZHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)